Cas no 2716849-18-0 (2-Ethoxycarbonyl-4-methyl-oxazole-5-boronic acid pinacol ester)

2716849-18-0 structure
상품 이름:2-Ethoxycarbonyl-4-methyl-oxazole-5-boronic acid pinacol ester
CAS 번호:2716849-18-0
MF:C13H20BNO5
메가와트:281.11
MDL:MFCD32664140
CID:5088261
2-Ethoxycarbonyl-4-methyl-oxazole-5-boronic acid pinacol ester 화학적 및 물리적 성질
이름 및 식별자
-
- 2-Oxazolecarboxylic acid, 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, ethyl ester
- 2-Ethoxycarbonyl-4-methyl-oxazole-5-boronic acid pinacol ester
-
- MDL: MFCD32664140
- 인치: 1S/C13H20BNO5/c1-7-17-11(16)10-15-8(2)9(18-10)14-19-12(3,4)13(5,6)20-14/h7H2,1-6H3
- InChIKey: XRSZXTCCANPTSA-UHFFFAOYSA-N
- 미소: C1(B2OC(C)(C)C(C)(C)O2)=C(C)N=C(C(OCC)=O)O1
2-Ethoxycarbonyl-4-methyl-oxazole-5-boronic acid pinacol ester 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1124967-100mg |
2-Ethoxycarbonyl-4-methyl-oxazole-5-boronic acid pinacol ester |
2716849-18-0 | 95% | 100mg |
$665 | 2024-07-28 | |
eNovation Chemicals LLC | Y1124967-5g |
2-Ethoxycarbonyl-4-methyl-oxazole-5-boronic acid pinacol ester |
2716849-18-0 | 95% | 5g |
$7705 | 2025-02-18 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0300P-1g |
2-Ethoxycarbonyl-4-methyl-oxazole-5-boronic acid pinacol ester |
2716849-18-0 | 96% | 1g |
¥16438.61 | 2024-04-18 | |
eNovation Chemicals LLC | Y1124967-50mg |
2-Ethoxycarbonyl-4-methyl-oxazole-5-boronic acid pinacol ester |
2716849-18-0 | 95% | 50mg |
$455 | 2025-02-18 | |
eNovation Chemicals LLC | Y1124967-1g |
2-Ethoxycarbonyl-4-methyl-oxazole-5-boronic acid pinacol ester |
2716849-18-0 | 95% | 1g |
$2105 | 2025-02-18 | |
eNovation Chemicals LLC | Y1124967-1g |
2-Ethoxycarbonyl-4-methyl-oxazole-5-boronic acid pinacol ester |
2716849-18-0 | 95% | 1g |
$2105 | 2025-02-25 | |
eNovation Chemicals LLC | Y1124967-5g |
2-Ethoxycarbonyl-4-methyl-oxazole-5-boronic acid pinacol ester |
2716849-18-0 | 95% | 5g |
$7705 | 2025-02-25 | |
eNovation Chemicals LLC | Y1124967-250mg |
2-Ethoxycarbonyl-4-methyl-oxazole-5-boronic acid pinacol ester |
2716849-18-0 | 95% | 250mg |
$890 | 2024-07-28 | |
eNovation Chemicals LLC | Y1124967-500mg |
2-Ethoxycarbonyl-4-methyl-oxazole-5-boronic acid pinacol ester |
2716849-18-0 | 95% | 500mg |
$1430 | 2024-07-28 | |
eNovation Chemicals LLC | Y1124967-1g |
2-Ethoxycarbonyl-4-methyl-oxazole-5-boronic acid pinacol ester |
2716849-18-0 | 95% | 1g |
$2105 | 2024-07-28 |
2-Ethoxycarbonyl-4-methyl-oxazole-5-boronic acid pinacol ester 관련 문헌
-
1. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
-
Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
-
4. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
2716849-18-0 (2-Ethoxycarbonyl-4-methyl-oxazole-5-boronic acid pinacol ester) 관련 제품
- 1805740-95-7(2-Bromo-1-(2-(chloromethyl)-5-methylphenyl)propan-1-one)
- 2171719-13-2(2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynamidoethyl}-1,3-thiazole-4-carboxylic acid)
- 2138250-79-8(Carbamic acid, N-(5-chloro-3-oxo-5-hexen-1-yl)-N-(phenylmethyl)-, 1,1-dimethylethyl ester)
- 1206993-67-0(2-{[5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}-N-(3-chlorophenyl)acetamide)
- 1324326-16-0(6-fluoro-2-{1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-4-yloxy}-1,3-benzothiazole)
- 2172474-84-7(1-(4-hydroxybutyl)-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde)
- 816456-44-7(1-Piperazinecarboxamide,N-ethyl-4-(2-hydroxyethyl)-)
- 1352540-89-6(3-(1-Ethyl-pyrrolidin-2-yl)-2-methylsulfanyl-pyridine)
- 306936-47-0(3-(1,3-benzothiazol-2-yl)thiophen-2-amine)
- 1286703-53-4(2-(decahydroquinolin-1-yl)-5-nitropyrimidin-4-amine)
추천 공급업체
Amadis Chemical Company Limited
(CAS:2716849-18-0)2-Ethoxycarbonyl-4-methyl-oxazole-5-boronic acid pinacol ester

순결:99%/99%/99%/99%/99%/99%
재다:1g/5g/500mg/250mg/100mg/50mg
가격 ($):2060.0/7539.0/1403.0/874.0/655.0/436.0